Drometrizole

Description

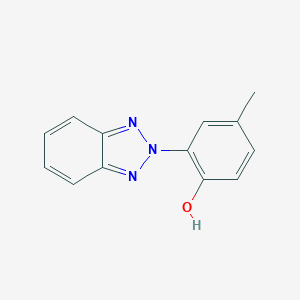

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPKSFINULVDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027479 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2440-22-4 | |

| Record name | Drometrizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drometrizole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drometrizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMETRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Drometrizole: A Comprehensive Technical Guide to its Synthesis and Photoprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a highly effective ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of compounds. Its remarkable photostability and ability to dissipate harmful UV radiation as thermal energy make it a crucial component in a wide array of applications, including sunscreens, plastics, and various coatings, to prevent photodegradation.[1] This technical guide provides an in-depth exploration of the synthesis pathways of this compound and the intricate mechanism behind its exceptional photoprotective properties.

Synthesis Pathway

The industrial synthesis of this compound, also commercially known as Tinuvin P, typically involves a multi-step process. A common and efficient method is the reductive cyclization of an azo compound precursor.[2]

A prevalent synthesis route commences with the coupling of p-cresol and a diazotized 2-nitroaniline derivative to form 4-Methyl-2-(2'-nitrophenyl)azophenol. This intermediate is then subjected to reductive cyclization to yield this compound.

Logical Relationship of this compound Synthesis

Experimental Protocols

Synthesis of this compound from 4-Methyl-2-(2'-nitrophenyl)azophenol

This protocol outlines the reductive cyclization step to produce this compound.

Materials:

-

4-Methyl-2-(2'-nitrophenyl)azophenol

-

Ethanol

-

Water

-

Sodium Hydroxide (NaOH)

-

Hydrogen Gas (H₂)

-

Catalyst (e.g., Palladium on carbon)

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 4-Methyl-2-(2'-nitrophenyl)azophenol in a 1:1 (v/v) mixture of ethanol and water containing sodium hydroxide in a 1:2 molar ratio to the starting material. The final concentration of the starting material should be 20% by mass.

-

Transfer the solution to an autoclave.

-

Add a catalyst, typically 5% by mass of the starting azo compound.

-

Pressurize the autoclave with hydrogen gas to 2.5 MPa.

-

Heat the reaction mixture to 80°C to initiate the reductive cyclization.

-

Monitor the reaction progress using high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reactor to room temperature and vent the hydrogen gas.

-

Recover the catalyst by filtration.

-

Neutralize the reaction mixture by dropwise addition of hydrochloric acid.

-

Filter the resulting precipitate and wash it with hot water.

-

Dry the purified solid to obtain this compound.

A reported yield for this specific reductive cyclization step is as high as 99.4%.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and physical properties of this compound.

| Parameter | Value | Conditions/Notes |

| Synthesis | ||

| Yield | 99.4% | For the reductive cyclization of 4-Methyl-2-(2'-nitrophenyl)azophenol.[2] |

| Physical Properties | ||

| Molecular Formula | C₁₃H₁₁N₃O | |

| Molecular Weight | 225.25 g/mol | |

| Melting Point | 128-132 °C | |

| Log P (octanol/water) | 4.31 | Indicates low water solubility. |

| UV Absorption | ||

| Absorption Maxima (λmax) | ~303 nm (UVB) and ~344 nm (UVA) | In chloroform. |

| Molar Extinction Coefficient (ε) | 16,150 L mol⁻¹ cm⁻¹ | At 341 nm in chloroform. |

| Usage | ||

| Typical Use Levels | 0.10% - 0.50% | In final product formulations.[1] |

Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound is attributed to its ability to undergo an ultrafast and efficient energy dissipation process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in a cyclical manner upon absorption of UV radiation.

The mechanism can be broken down into the following key stages:

-

UV Absorption (Excitation): The this compound molecule, in its ground state (enol form), absorbs a UV photon, which promotes it to an electronically excited state.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring occurs. This tautomerization leads to the formation of a transient keto-like species. This proton transfer is an extremely fast process.

-

Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state through non-radiative pathways, dissipating the absorbed energy as heat.

-

Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This entire cycle is exceptionally fast, with theoretical studies predicting the initial proton transfer to occur on the order of 20 femtoseconds. The complete proton transfer cycle, including the return to the ground state, happens within the picosecond timescale. This rapid and efficient dissipation of energy prevents the molecule from undergoing photodegradation, thus ensuring its long-term efficacy as a UV absorber. Due to the dominance of this non-radiative decay pathway, the fluorescence quantum yield of this compound is very low.

Signaling Pathway of this compound's Photoprotective Mechanism

Experimental Workflow for Studying ESIPT

The study of the ultrafast dynamics of ESIPT in molecules like this compound requires sophisticated spectroscopic techniques capable of resolving events on femtosecond to picosecond timescales. A common experimental approach is transient absorption spectroscopy.

Experimental Workflow: Transient Absorption Spectroscopy

Methodology:

-

Sample Preparation: A dilute solution of this compound in a non-polar solvent is prepared to minimize intermolecular interactions.

-

Excitation (Pump): An ultrashort laser pulse (the "pump" beam) with a wavelength in the UV absorption range of this compound is used to excite the sample.

-

Probing: A second, broadband "probe" pulse (often a white-light continuum) is passed through the sample at a variable time delay after the pump pulse.

-

Detection: The change in absorbance of the probe beam is measured as a function of both wavelength and the time delay between the pump and probe pulses.

-

Data Analysis: The resulting data provides a "map" of the transient species formed and their evolution over time, allowing for the determination of the rates of the different steps in the ESIPT cycle.

Conclusion

This compound's efficacy as a UV absorber is a direct result of its well-defined synthesis that leads to a highly pure and stable molecule, and its sophisticated photoprotective mechanism. The process of Excited-State Intramolecular Proton Transfer allows for the rapid and harmless dissipation of damaging UV radiation, making this compound an indispensable ingredient in the formulation of photostable materials. The detailed understanding of its synthesis and mechanism of action is crucial for the continued development of advanced UV-protective technologies.

References

Drometrizole's Mechanism of Action as a UV Absorber: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drometrizole, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, plays a critical role in protecting materials from photodegradation. Its efficacy is rooted in a sophisticated and highly efficient photophysical mechanism that allows for the safe dissipation of harmful UV radiation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on the process of Excited-State Intramolecular Proton Transfer (ESIPT). This document details the photophysical pathway, presents key photostability data, outlines experimental protocols for characterization, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound functions as a UV absorber is through an ultrafast and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless thermal energy, thereby preventing the energy from initiating degradative chemical reactions in the surrounding material. The benzotriazole moiety is a key structural feature that enables this protective mechanism.

The ESIPT cycle in this compound can be broken down into four key stages:

-

UV Absorption (Excitation): Upon absorbing a UV photon, the this compound molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In this initial excited state, the molecule maintains its enol tautomeric form.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic hydroxyl group and the basicity of a nitrogen atom on the benzotriazole ring are significantly increased. This facilitates an ultrafast, intramolecular transfer of the proton from the hydroxyl group to the nitrogen atom. This transfer occurs on a femtosecond to picosecond timescale.

-

Keto Tautomer Formation and Vibrational Relaxation: The proton transfer results in the formation of a transient, high-energy keto tautomer. This species is unstable in the excited state and rapidly undergoes non-radiative decay to its ground state (S'₀) through vibrational relaxation, releasing the absorbed energy as heat.

-

Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original, more stable enol form of the this compound molecule. This completes the cycle, returning the molecule to its initial state, ready to absorb another UV photon.

This highly efficient and rapid cycle of energy absorption and dissipation is the cornerstone of this compound's exceptional photostability and its effectiveness as a UV absorber.

An In-depth Technical Guide to the Photochemical Properties of Drometrizole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drometrizole, a benzotriazole-based ultraviolet (UV) absorber, is a critical component in the formulation of sunscreens and the stabilization of plastics against photodegradation. Its efficacy is rooted in its unique photochemical properties, primarily its strong absorption in the UV spectrum and its remarkable photostability. This technical guide provides a comprehensive overview of the photochemical characteristics of this compound, including its UV absorption and emission profiles, the mechanism of its photostability, and its potential photodegradation pathways. Detailed experimental protocols for the characterization of these properties are also presented to facilitate further research and application in drug development and materials science.

Introduction

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a member of the hydroxyphenyl benzotriazole class of UV absorbers.[1][2] Its molecular structure is specifically designed to dissipate harmful UV radiation as thermal energy, thereby protecting various materials from light-induced damage.[2][3] This guide delves into the core photochemical principles that govern the function of this compound, providing quantitative data where available and outlining methodologies for its comprehensive analysis.

Photochemical and Photophysical Properties

The interaction of this compound with UV radiation is characterized by its absorption and subsequent energy dissipation pathways.

UV-Visible Absorption

This compound exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, which is fundamental to its function as a UV filter.[4] The absorption spectrum is characterized by multiple absorption maxima. In ethanol, these peaks are observed at approximately 243 nm, 298 nm, and 340 nm.

Table 1: UV Absorption Maxima of this compound in Ethanol

| Wavelength (λmax) | Spectral Region |

| ~243 nm | UV-C |

| ~298 nm | UV-B |

| ~340 nm | UV-A |

Source: Final Report on the Safety Assessment of this compound

Fluorescence Emission

While this compound is a strong absorber of UV radiation, it is a very weak fluorophore. This is a crucial characteristic for a UV absorber, as the absorbed energy is primarily dissipated through non-radiative pathways, minimizing the generation of potentially harmful reactive species. The low fluorescence quantum yield is a direct consequence of the highly efficient energy dissipation mechanism discussed in the following section. Studies on structurally related 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers have shown that the benzotriazole moiety significantly reduces the fluorescence quantum yields of the parent fluorophores.

Photostability and Mechanism of Action

This compound is renowned for its exceptional photostability, a critical attribute for any effective UV absorber. This stability is conferred by an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

The ESIPT mechanism in this compound can be described as a four-stage cycle:

-

UV Absorption (Excitation): The molecule absorbs a UV photon, transitioning from its ground electronic state (enol form) to an excited electronic state.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer. This process is extremely fast, occurring on a femtosecond to picosecond timescale.

-

Non-Radiative Decay: The excited keto tautomer undergoes rapid internal conversion to its ground state, dissipating the absorbed energy as heat.

-

Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This rapid and reversible cycle allows for the efficient dissipation of UV energy with minimal chemical degradation of the this compound molecule.

References

An In-depth Technical Guide to the UV Absorption Spectrum of Drometrizole

This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption properties of drometrizole, a prominent member of the hydroxyphenyl benzotriazole class of UV absorbers. Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of its photoprotective action, presents its spectral characteristics, and outlines key experimental protocols for its analysis.

Introduction to this compound

This compound (CAS No. 2440-22-4) is a high-performance UV absorber used to protect a wide variety of polymers, cosmetics, and other organic materials from degradation caused by exposure to ultraviolet radiation[1][2][3]. Its efficacy is rooted in its molecular structure, which allows for the strong absorption of UV radiation, particularly in the 300-400 nm range, and the subsequent dissipation of this energy in a harmless manner[1][2]. This inherent photostability makes this compound and its derivatives, such as this compound trisiloxane, critical components in formulations requiring long-term light stability.

Mechanism of UV Absorption and Photostability

The remarkable photostability of this compound is attributed to an efficient and ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to convert absorbed UV energy into thermal energy without undergoing significant chemical change.

The ESIPT cycle involves four key stages:

-

UV Absorption (Excitation): The molecule absorbs a UV photon, promoting it from its ground state (enol form) to an electronic excited state.

-

Intramolecular Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming a transient keto-type species.

-

Non-Radiative Decay: This excited keto tautomer rapidly returns to its ground state through non-radiative pathways.

-

Reverse Proton Transfer: The molecule reverts to its original, more stable enol form, dissipating the absorbed energy as heat.

This rapid, reversible cycle is central to this compound's function, enabling it to dissipate harmful UV energy effectively and repeatedly.

References

An In-Depth Technical Guide to the Degradation Products and Pathways of Drometrizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, chemically known as 2-(2H-benzotriazol-2-yl)-4-methylphenol, is a widely utilized UV absorber in various industrial and cosmetic products. Its primary function is to protect materials from photodegradation by absorbing harmful ultraviolet radiation. However, the widespread use of this compound has raised concerns about its environmental fate and the potential impact of its degradation products. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's degradation pathways and the resulting transformation products under various environmental and engineered conditions.

This compound is known for its high photostability, a desirable characteristic for a UV filter. This stability is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism that dissipates absorbed UV energy as heat, thus preventing photochemical reactions.[1] However, under various environmental conditions, including exposure to strong oxidants or microbial action, this compound can undergo degradation. Understanding these degradation processes is crucial for assessing its environmental risk and developing effective removal strategies.

Photodegradation

Direct photodegradation of this compound in aqueous environments is generally considered a minor pathway due to its inherent photostability.[1] However, under prolonged or high-intensity UV irradiation, some degradation can occur. The primary proposed photodegradation pathways involve:

-

Cleavage of the N-N bond within the triazole ring.

-

Photo-oxidation of the phenol ring .[1]

These initial steps can lead to the formation of a variety of smaller, more polar transformation products.

Proposed Photodegradation Pathway of this compound

Caption: A simplified diagram illustrating the primary energy dissipation pathway and minor photodegradation routes of this compound upon UV exposure.

Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are water treatment methods that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. Studies on benzotriazole UV stabilizers, including the structurally similar 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P, which is this compound), have shown that AOPs can be effective in their degradation.[1]

One study investigated the degradation of five benzotriazole UV stabilizers using peracetic acid (PAA) activated with iron (Fe²⁺) or cobalt (Co²⁺) ions. The degradation was found to follow first-order kinetics.[1] While specific degradation products for this compound were not detailed, the study of the parent compound, 1H-benzotriazole, under UV/H₂O₂ and UV/TiO₂ conditions revealed the formation of hydroxylated and ring-opened products.

Proposed AOP Degradation Pathway of this compound

Caption: A generalized pathway for the degradation of this compound by hydroxyl radicals generated during Advanced Oxidation Processes.

Ozonation

Ozonation is a water treatment process that uses ozone (O₃) as a strong oxidant. While specific studies on the ozonation of this compound are limited, research on the parent compound, 1H-benzotriazole, provides insights into potential degradation pathways. The reaction of ozone with 1H-benzotriazole leads to the formation of 1H-1,2,3-triazole-4,5-dicarbaldehyde as a primary transformation product. It is plausible that this compound would undergo similar reactions, with initial attack on the benzotriazole ring, as well as potential oxidation of the phenolic moiety.

Chlorination

Biodegradation

The biodegradation of benzotriazole derivatives has been a subject of interest due to their persistence in the environment. Studies on the aerobic biodegradation of 1H-benzotriazole have shown that it can be transformed into hydroxylated and carboxylated products. For this compound, it is hypothesized that initial biodegradation steps would involve hydroxylation of the aromatic rings, followed by ring cleavage. The presence of the methyl group and the phenolic hydroxyl group may influence the rate and pathway of biodegradation compared to the parent benzotriazole.

Proposed Biodegradation Pathway of this compound

Caption: A conceptual diagram of the potential aerobic biodegradation pathway of this compound initiated by microbial enzymes.

Quantitative Data Summary

Quantitative data on the degradation of this compound is limited. However, data from studies on closely related benzotriazole UV stabilizers can provide an indication of its expected behavior.

| Degradation Process | Compound | Rate Constant (k) | Half-life (t½) | Conditions | Reference |

| Advanced Oxidation (PAA/Fe²⁺) | UV-P (this compound) | 0.045 min⁻¹ | 15.4 min | [PAA] = 25 mg/L, [Fe²⁺] = 6x10⁻⁴ M, pH 4.5 | |

| Advanced Oxidation (PAA/Co²⁺) | UV-P (this compound) | 0.028 min⁻¹ | 24.8 min | [PAA] = 40 mg/L, [Co²⁺] = 8x10⁻⁴ M, pH 4.5 | |

| Aerobic Biodegradation | 1H-Benzotriazole | - | 1.0 days | Activated sludge | |

| Aerobic Biodegradation | 5-Methyl-1H-benzotriazole | - | 0.9 days | Activated sludge |

Note: The data for UV-P (this compound) is from a study on a mixture of benzotriazole UV stabilizers and represents the degradation under specific AOP conditions. The biodegradation data for 1H-Benzotriazole and its methylated derivative provide a reference for the potential biodegradability of the core benzotriazole structure.

Experimental Protocols

Detailed experimental protocols for the degradation of this compound are not widely published. However, standardized methods for assessing the degradation of organic compounds can be adapted.

General Experimental Workflow for Degradation Studies

Caption: A flowchart illustrating the key steps in a typical experimental workflow for studying the degradation of this compound.

Representative Protocol for Ozonation:

-

Reactor Setup: A batch reactor equipped with a gas diffuser for ozone introduction, a magnetic stirrer, and sampling ports. The reactor should be placed in a temperature-controlled water bath.

-

Ozone Generation: Ozone is produced from an ozone generator fed with pure oxygen and the concentration is measured using an ozone analyzer.

-

Reaction Initiation: A known concentration of this compound is dissolved in the reaction medium (e.g., buffered ultrapure water). A continuous flow of ozone gas is bubbled through the solution.

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Sample Quenching and Analysis: The reaction in the collected samples is immediately quenched by adding a reducing agent (e.g., sodium thiosulfate). The concentration of this compound and its transformation products is determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Representative Protocol for Chlorination:

-

Reaction Setup: Experiments are typically conducted in amber glass vials to prevent photodegradation, placed in a shaker or on a stirrer in a temperature-controlled environment.

-

Reagent Preparation: A stock solution of this compound and a fresh stock solution of a chlorine source (e.g., sodium hypochlorite) are prepared. The concentration of the chlorine solution is determined using a standard method (e.g., DPD colorimetric method).

-

Reaction Initiation: The reaction is initiated by adding a specific volume of the chlorine stock solution to the this compound solution, which is buffered to the desired pH.

-

Sampling and Analysis: At predetermined time points, the reaction is quenched with a quenching agent (e.g., ascorbic acid or sodium thiosulfate). The samples are then analyzed by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound and identify disinfection byproducts.

Representative Protocol for Aerobic Biodegradation (OECD 301B):

-

Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.

-

Test Medium: A mineral medium containing essential nutrients is prepared.

-

Test Setup: The test is conducted in sealed vessels with a headspace to ensure aerobic conditions. The test substance (this compound) is added as the sole carbon source at a specific concentration. Control vessels (without this compound) and reference vessels (with a readily biodegradable substance) are also prepared.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 days.

-

Measurement of Biodegradation: Biodegradation is monitored by measuring the amount of CO₂ produced over time. The CO₂ is trapped in a barium hydroxide or sodium hydroxide solution, and the amount is determined by titration. The percentage of biodegradation is calculated based on the theoretical amount of CO₂ that would be produced if the compound were completely mineralized.

Conclusion

This compound is a highly photostable compound, but it is susceptible to degradation through various chemical and biological processes. While direct photodegradation is limited, advanced oxidation processes, ozonation, chlorination, and biodegradation can transform this compound into a range of byproducts. Current research provides some insights into the potential degradation pathways, primarily through studies on structurally similar compounds. However, a significant knowledge gap remains regarding the specific degradation products and quantitative kinetics for this compound under environmentally relevant conditions. Further research is needed to fully elucidate the environmental fate of this compound and its transformation products to enable a comprehensive risk assessment and the development of effective mitigation strategies. The experimental protocols outlined in this guide provide a framework for conducting such crucial investigations.

References

The Genesis of Modern Photostability: A Technical Guide to the History and Discovery of Drometrizole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drometrizole and its derivatives represent a cornerstone in the development of photostabilizing agents, offering robust protection against ultraviolet (UV) radiation for a wide array of applications, from industrial polymers to dermatological formulations. This technical guide provides a comprehensive overview of the history, discovery, and core chemistry of this compound compounds. It details the synthetic pathways, mechanisms of action, and key physicochemical properties of this compound and its advanced successor, this compound trisiloxane. This document serves as an in-depth resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex processes to facilitate a deeper understanding for researchers and professionals in the field.

A Historical Perspective: The Evolution of Benzotriazole UV Absorbers

The journey of this compound compounds is rooted in the broader history of benzotriazole UV absorbers (BUVs). The commercial use of benzotriazoles began in the 1950s, primarily for their anti-corrosive properties. However, their potential as UV absorbers was patented in the United States in 1961, marking a significant milestone in materials science.

The development of these compounds can be categorized into distinct phases:

-

Early 1960s-1970s: The initial focus was on the fundamental 2-(2'-hydroxyphenyl)benzotriazole structure. These first-generation compounds were effective but possessed limitations such as high volatility and suboptimal compatibility with certain polymer systems.

-

1980s: To address the shortcomings of earlier iterations, bulky alkyl groups were incorporated into the phenolic ring. This structural modification enhanced solubility in polymers and reduced volatility, particularly during high-temperature processing. This era saw the rise of compounds like this compound, also known by the trade name Tinuvin P.

-

1989 and Beyond: A significant leap forward occurred with the development and patenting of this compound Trisiloxane (Mexoryl XL) by L'Oréal. This lipophilic derivative incorporated a trisiloxane group, enhancing its compatibility with the oily phase of cosmetic emulsions and providing broad-spectrum (UVA and UVB) photostable protection. This innovation was a pivotal moment for the cosmetics industry, leading to more effective and longer-lasting sunscreen formulations.

The Core of Photostability: Mechanism of Action

The remarkable photostability of this compound compounds is attributed to an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless thermal energy, undergoing a rapid, reversible tautomerization. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring is the key structural feature that facilitates this process.

The ESIPT cycle can be broken down into the following steps:

-

Excitation: Upon absorption of a UV photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Proton Transfer: In the excited state, the phenolic proton is rapidly transferred to a nitrogen atom of the benzotriazole ring, forming a transient keto-type species.

-

Non-Radiative Decay: This excited keto-tautomer undergoes rapid internal conversion to its ground state, releasing the absorbed energy as heat.

-

Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original molecule and preparing it to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, enabling a single this compound molecule to dissipate the energy of thousands of UV photons without significant photodegradation. Due to this high intrinsic photostability, studies detailing the photodegradation kinetics and quantum yields of these compounds are scarce in publicly available literature.

Physicochemical and UV Absorption Properties

The efficacy of this compound compounds as UV absorbers is dictated by their physicochemical properties and their ability to absorb light in the UV spectrum.

This compound (Tinuvin P)

This compound, or 2-(2H-benzotriazol-2-yl)-p-cresol, is a foundational hydroxyphenyl benzotriazole. Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2440-22-4 | [1] |

| Molecular Formula | C₁₃H₁₁N₃O | [1] |

| Molecular Weight | 225.25 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 128 - 133 °C | [1] |

| Boiling Point | 225 °C at 10 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents (acetone, chloroform, ethanol, ethyl acetate) | |

| Log P (octanol/water) | 4.31 | |

| UV Absorption Maxima (λmax) | 301 nm and 341 nm (in chloroform) | |

| Molar Absorptivity (ε) | 16,150 L·mol⁻¹·cm⁻¹ at 341 nm (in chloroform) |

This compound Trisiloxane (Mexoryl XL)

This compound trisiloxane is a more complex, lipophilic derivative designed for enhanced performance in cosmetic formulations.

| Property | Value | Reference(s) |

| CAS Number | 155633-54-8 | |

| Molecular Formula | C₂₄H₃₉N₃O₃Si₃ | |

| Molecular Weight | 501.85 g/mol | |

| Appearance | Off-white to pale beige waxy solid | |

| Solubility | Oil-soluble; Slightly soluble in chloroform and methanol | |

| UV Absorption Maxima (λmax) | 303 nm (UVB) and 344 nm (UVA) |

Synthesis of this compound Compounds

The synthesis of this compound and its derivatives involves multi-step organic reactions. Below are detailed experimental protocols for key synthetic steps.

Synthesis of this compound (2-(2'-Hydroxy-5'-methylphenyl)benzotriazole)

The industrial synthesis of this compound typically follows a two-stage process: azo coupling followed by reductive cyclization.

Experimental Protocol:

-

Step 1: Diazotization of o-Nitroaniline

-

In an acid-resistant reactor, dissolve o-nitroaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5°C with continuous stirring.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the o-nitrodiazobenzene hydrochloride solution.

-

-

Step 2: Azo Coupling

-

In a separate vessel, dissolve p-cresol in a sodium hydroxide solution to form sodium p-cresolate.

-

Slowly add the previously prepared o-nitrodiazobenzene hydrochloride solution to the sodium p-cresolate solution, maintaining the temperature at approximately 15°C.

-

Add a sodium carbonate solution while stirring to facilitate the coupling reaction.

-

Continue the reaction until the alkalinity of the mixture stabilizes.

-

Filter and dry the resulting crude product, 2-hydroxy-5-methyl-2'-nitroazobenzene.

-

-

Step 3: Reductive Cyclization

-

Add the dried azo intermediate to a reaction vessel with a 50% sodium hydroxide solution and stir to form a uniform mixture.

-

Maintain the temperature at 40-50°C and slowly add zinc powder under vigorous stirring to initiate the reduction.

-

After the reaction is complete, filter the mixture to remove the residue.

-

Transfer the filtrate to another vessel and acidify with hydrochloric acid at room temperature to precipitate the this compound.

-

Filter and wash the solid. For further purification, the product can be recrystallized from a suitable solvent like hot gasoline with activated carbon for decolorization.

-

Synthesis of this compound Trisiloxane

The synthesis of this compound trisiloxane involves the preparation of an alkenyl-substituted this compound intermediate, followed by a hydrosilylation reaction.

4.2.1. Synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol

This intermediate is a crucial precursor for the final hydrosilylation step.

Experimental Protocol:

The synthesis can be achieved through a Claisen rearrangement of an allyl ether of this compound.

-

Alkylation: React this compound with an allyl halide (e.g., methallyl chloride) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the O-alkenyl derivative.

-

Claisen Rearrangement: Heat the resulting alkenyl ether at a high temperature (e.g., 200°C) under an inert atmosphere (e.g., nitrogen). The alkenyl group will migrate from the oxygen to the carbon at the ortho position to the hydroxyl group.

-

Purification: The product can be purified by recrystallization from a suitable solvent mixture (e.g., methanol/chloroform).

4.2.2. Hydrosilylation to form this compound Trisiloxane

This final step attaches the trisiloxane moiety to the this compound backbone.

Experimental Protocol:

-

Charge a reactor with 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol and a suitable solvent, such as toluene or ethyl acetate, under a nitrogen atmosphere.

-

Add a hydrosilylation catalyst, such as Karstedt's catalyst (a platinum(0) complex).

-

Slowly add 1,1,1,3,5,5,5-heptamethyltrisiloxane to the reaction mixture.

-

Heat the mixture to a suitable temperature (e.g., 80-90°C) and monitor the reaction progress.

-

Upon completion, the catalyst can be removed, and the product can be purified, for example, by evaporation of the solvent and recrystallization.

Conclusion

The discovery and development of this compound compounds have been instrumental in advancing the field of photoprotection. From their origins as stabilizers for industrial polymers to their current role as sophisticated, broad-spectrum UV filters in sunscreens, these molecules exemplify the power of targeted chemical design. The exceptional photostability of this compound and its derivatives, conferred by the efficient ESIPT mechanism, remains a benchmark in the field. This guide has provided a detailed exploration of the history, synthesis, and fundamental properties of these important compounds, offering a valuable resource for researchers and professionals dedicated to the ongoing innovation in materials science and dermatological product development.

References

A Technical Guide to the Theoretical Calculation of Drometrizole's Excited States

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, chemically known as 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, is a prominent ultraviolet (UV) absorber utilized extensively in cosmetic and industrial applications to protect materials from photodegradation. Its efficacy stems from its remarkable photostability, a characteristic governed by its behavior in electronically excited states. The molecule's structure enables the efficient absorption of UV radiation and subsequent dissipation of this energy through non-destructive photophysical pathways, preventing chemical alteration.[1] Understanding these pathways is critical for optimizing its performance and designing next-generation photoprotective agents.

This technical guide provides an in-depth overview of the theoretical methods used to calculate and analyze the excited states of this compound. We will explore the core photophysical mechanism, detail the computational protocols based on Time-Dependent Density Functional Theory (TD-DFT), present representative theoretical data, and outline experimental procedures for validation.

The Photophysical Core: Excited-State Intramolecular Proton Transfer (ESIPT)

The exceptional photostability of this compound and related 2-(2-hydroxyphenyl)benzotriazoles is attributed to an ultrafast and highly efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process allows the molecule to convert absorbed UV energy into harmless heat, returning to its original state within picoseconds.[3]

The ESIPT cycle involves the following steps:

-

Photoexcitation: The ground-state molecule (enol form) absorbs a UV photon, transitioning to an electronically excited state (S1).

-

Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. This creates an excited-state keto-type tautomer.

-

Non-Radiative Decay: The keto tautomer rapidly undergoes internal conversion, a non-radiative process, to return to the electronic ground state (S0).

-

Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original enol form and completing the cycle. The absorbed energy is released as thermal energy.

This rapid, reversible cycle provides a deactivation pathway that outcompetes slower, destructive photochemical reactions, thereby ensuring the molecule's integrity over countless absorption events.

Computational Methodologies for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for investigating the excited states of molecules like this compound. It provides a balance between computational cost and accuracy for calculating properties such as vertical excitation energies, oscillator strengths, and UV-Vis spectra.

Detailed Computational Protocol

The following protocol outlines a typical workflow for calculating the excited state properties of this compound.

-

Ground State Geometry Optimization:

-

Objective: To find the lowest energy structure of the this compound molecule in its electronic ground state (S0).

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP is often used. For this compound and its derivatives, functionals like PBE0 and M06-2X have also been successfully applied.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style basis set (e.g., aug-cc-pVDZ) is recommended to accurately describe the electronic structure.

-

Solvent Model: To simulate conditions in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM) should be employed.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Method: A frequency calculation is performed at the same level of theory as the optimization.

-

Validation: The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

-

Excited State Calculation:

-

Objective: To calculate the vertical excitation energies and transition properties from the optimized ground state geometry.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Implementation: Using the optimized S0 geometry, a TD-DFT calculation is performed to compute the energies of the lowest-lying singlet excited states (e.g., the first 10-20 states).

-

Outputs: The calculation yields vertical excitation energies (in eV or nm), oscillator strengths (a dimensionless quantity indicating transition probability), and the molecular orbital (MO) contributions to each electronic transition.

-

-

Data Analysis and Spectrum Generation:

-

Objective: To interpret the computational results and generate a theoretical UV-Vis absorption spectrum.

-

Analysis: The calculated excitation with the highest oscillator strength typically corresponds to the main absorption peak (λmax). The character of the transition (e.g., π → π*) is determined by analyzing the contributing MOs.

-

Spectrum Simulation: The calculated transitions (energies and oscillator strengths) are convoluted with a Gaussian or Lorentzian function to produce a theoretical spectrum that can be directly compared with experimental data.

-

Theoretical Spectroscopic Data

TD-DFT calculations on this compound consistently predict strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, which aligns with its function as a sunscreen agent. The primary electronic transitions are typically of π → π* character, involving the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

The following table summarizes representative quantitative data for the most significant excited states of this compound, as would be obtained from a TD-DFT calculation at the PBE0-D3(BJ)/def2-TZVP level of theory.

| State | Excitation Energy (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | ~350 | ~3.54 | > 0.5 | HOMO → LUMO (π → π) |

| S2 | ~305 | ~4.06 | > 0.4 | HOMO-1 → LUMO (π → π) |

Note: These values are illustrative of typical results derived from computational studies described in the literature. The exact values are sensitive to the chosen functional, basis set, and solvent model.

-

Excitation Energy (λ): Corresponds to the wavelength of light absorbed. The values confirm this compound's role as a broad-spectrum UV absorber.

-

Oscillator Strength (f): Represents the intensity of the electronic transition. A higher value indicates a more probable, and thus stronger, absorption band. The large f values for the S1 and S2 states are characteristic of highly effective UV absorbers.

Experimental Protocols for Validation

Theoretical calculations must be validated against experimental data to ensure their accuracy and predictive power. For this compound, the primary experimental techniques are photostability testing and UV-Vis spectroscopy.

Detailed Protocol for Photostability Testing (ICH Q1B Guideline)

This protocol is designed to assess the intrinsic photostability of this compound under standardized conditions.

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or acetonitrile.

-

From the stock, prepare test solutions at a lower concentration (e.g., 10 µg/mL) in transparent quartz cuvettes or vials.

-

Prepare identical "dark" control samples by wrapping the vials completely in aluminum foil to protect them from light.

-

-

Light Exposure:

-

Place the test and dark control samples in a calibrated photostability chamber.

-

Expose the samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

-

The chamber temperature should be monitored and controlled to prevent thermal degradation.

-

-

Sampling and Analysis:

-

Withdraw aliquots from both the exposed and dark control samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector set to the λmax of this compound (e.g., ~344 nm).

-

-

Data Evaluation:

-

Quantify the peak area of this compound in each sample. The concentration in the dark control should remain constant.

-

Plot the concentration of this compound in the exposed samples as a function of exposure time.

-

Calculate the photodegradation rate constant (k) and the half-life (t½) to quantify the photostability. For a highly stable compound like this compound, minimal degradation is expected.

-

Conclusion

Theoretical calculations, particularly TD-DFT, are indispensable tools for elucidating the complex photophysical processes that underpin the function of UV absorbers like this compound. These computational methods provide detailed insights into excited-state dynamics, absorption spectra, and the critical ESIPT mechanism responsible for its high photostability. When coupled with rigorous experimental validation, this theoretical framework not only confirms our understanding of existing molecules but also establishes a powerful, predictive platform for the rational design of novel photoprotective agents with enhanced efficacy and safety profiles, directly benefiting the fields of materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Drometrizole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of drometrizole and its derivatives, which are primarily utilized as UV absorbers in various industrial and cosmetic applications. The following sections detail common synthetic routes, including the classic diazotization-coupling-reduction pathway and modern cross-coupling methodologies, as well as standard purification techniques.

Introduction to this compound and its Derivatives

This compound, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, and its derivatives are a class of compounds widely recognized for their ability to absorb ultraviolet (UV) radiation, making them invaluable as UV stabilizers in plastics, polymers, and cosmetic formulations.[1][2] Their molecular structure, featuring a benzotriazole moiety, is key to their function, allowing for the absorption of high-energy UV rays and their dissipation as harmless thermal energy.[3] This document outlines the primary synthetic strategies and purification methods for preparing high-purity this compound derivatives suitable for research and commercial applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two primary approaches: the traditional multi-step synthesis involving a reductive cyclization and the more modern copper-catalyzed Ullmann-type coupling reactions.

Protocol 1: Classical Synthesis of 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (this compound) via Reductive Cyclization

This method is a well-established industrial process for producing this compound. It involves three main stages: diazotization of an o-nitroaniline, azo coupling with a substituted phenol (p-cresol in this case), and finally, a reductive cyclization to form the benzotriazole ring.[4]

Experimental Protocol:

Step 1: Diazotization of o-Nitroaniline

-

In a suitable acid-resistant reactor, add o-nitroaniline crystals to a concentrated hydrochloric acid solution.

-

Cool the resulting mixture to a temperature between 0-5 °C using an ice bath, with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature is maintained between 0-5 °C to form the o-nitrodiazobenzene hydrochloride solution.[4]

Step 2: Azo Coupling with p-Cresol

-

In a separate vessel, dissolve p-cresol in a 50% sodium hydroxide solution to prepare sodium p-cresolate.

-

Slowly add the previously prepared o-nitrodiazobenzene hydrochloride solution to the sodium p-cresolate solution.

-

Maintain the reaction temperature at approximately 15 °C and add a sodium carbonate solution while stirring to facilitate the coupling reaction.

-

Continue the reaction until the alkalinity of the mixture stabilizes, indicating the completion of the coupling. The intermediate product, 2-hydroxy-5-methyl-2'-nitroazobenzene, will precipitate.

-

Filter the precipitate and dry the crude product.

Step 3: Reductive Cyclization

-

Add the dried 2-hydroxy-5-methyl-2'-nitroazobenzene to a reaction vessel containing a 50% sodium hydroxide solution and stir to create a uniform mixture.

-

Heat the mixture to 40-50 °C.

-

Slowly add zinc powder under vigorous stirring to initiate the reduction of the nitro group and subsequent cyclization. An alternative method involves using benzyl alcohol and sodium hydroxide for the reductive cyclization, which can yield both the benzotriazole and its 1-oxide derivative.

-

After the reaction is complete, filter the mixture to remove any residue.

-

Transfer the filtrate to another vessel and acidify with hydrochloric acid at room temperature to precipitate the final product, 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

Protocol 2: Synthesis of this compound Trisiloxane via Hydrosilylation

This compound trisiloxane is a lipophilic derivative widely used in sunscreen formulations. Its synthesis typically involves the hydrosilylation of an allyl-functionalized this compound precursor with a trisiloxane.

Experimental Protocol:

-

Charge a reactor with 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol and an appropriate solvent such as ethyl acetate or toluene under a nitrogen atmosphere.

-

Add a platinum-based catalyst, for instance, Karstedt's catalyst.

-

Slowly add heptamethyltrisiloxane to the mixture.

-

Heat the reaction mixture to a temperature between 80-120°C and maintain for the time required for the reaction to complete.

-

Upon completion, the product can be isolated and purified.

Protocol 3: Synthesis of Benzotriazole Derivatives via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed for the synthesis of various benzotriazole derivatives. This method involves the intramolecular coupling of an N-(2-haloaryl) precursor.

Experimental Protocol:

-

In a reaction vessel, combine the N-(2-haloaryl) benzamide or benzthiamide precursor, a copper(I) catalyst (e.g., CuI), a suitable ligand such as 1-(hydroxymethyl)-1H-benzotriazole, and a base like potassium carbonate (K₂CO₃).

-

Add a high-boiling polar solvent, for example, anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to approximately 120 °C and stir until the reaction is complete.

-

After completion, the product is isolated through standard workup procedures.

Purification of this compound Derivatives

High purity is often required for the application of this compound derivatives, especially in cosmetics. Common purification techniques include recrystallization and column chromatography.

Protocol 4: Purification by Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature. For this compound, hot gasoline has been reported as a suitable solvent. For this compound Trisiloxane, a ternary mixture of isopropanol-methanol-water can be effective.

-

Dissolution: Dissolve the crude this compound derivative in a minimal amount of the chosen solvent at or near its boiling point.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and then perform a hot gravity filtration to remove the carbon.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals to remove any residual solvent.

Protocol 5: Purification by Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Experimental Protocol:

-

Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of benzotriazole derivatives.

-

Mobile Phase Selection: A suitable eluent system is chosen to achieve good separation. For example, a mixture of heptane and ethyl acetate (e.g., 80:20) has been used for the purification of a brominated this compound derivative.

-

Column Packing: Prepare a column with the chosen stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

-

Elution: Pass the mobile phase through the column and collect fractions.

-

Analysis: Monitor the collected fractions using a suitable analytical technique, such as thin-layer chromatography (TLC), to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.

Quantitative Data Summary

The following tables summarize quantitative data reported for the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound

| Starting Material | Product | Yield | Purity | Reference |

| 4-Methyl-2-(2'-nitrophenyl)azophenol | This compound | 99.4% | Not specified |

Table 2: Synthesis of this compound Trisiloxane Derivatives

| Precursor | Product | Yield | Purity | Reference |

| Methallyl this compound | This compound trisiloxane | 91.4% | Not specified (white crystal) | |

| Methallyl this compound | Methallyl this compound (recrystallized) | 94.5% | Not specified (pale yellow crystal) |

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of this compound derivatives.

Caption: Classical synthesis of this compound.

Caption: Synthesis of this compound Trisiloxane.

References

Application Notes and Protocols for the Incorporation of Drometrizole into Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole, a benzotriazole-based ultraviolet (UV) absorber, is a highly effective additive for protecting polymeric materials from degradation caused by UV radiation.[1][2] Its efficacy stems from its strong absorption in the 300-400 nm range and its exceptional photostability.[2] this compound and its derivatives dissipate absorbed UV energy through a rapid, non-radiative process known as excited-state intramolecular proton transfer (ESIPT), converting the energy into harmless heat without undergoing significant chemical change.[3] This mechanism prevents the breakdown of polymer chains, which can lead to discoloration, cracking, and loss of mechanical properties.[4]

This document provides detailed protocols for the incorporation of this compound into polymers via two primary methods: physical blending (melt blending and solution casting) and chemical incorporation through copolymerization. Additionally, it outlines procedures for the characterization and performance evaluation of the resulting this compound-containing polymers.

Methods of Incorporation

There are two main strategies for incorporating this compound into polymers:

-

Physical Blending: This is the most straightforward method, where this compound is physically mixed with the polymer matrix.

-

Melt Blending: Suitable for thermoplastics, this method involves mixing this compound with the molten polymer during processing, such as extrusion.

-

Solution Casting: This technique is ideal for creating thin polymer films. Both the polymer and this compound are dissolved in a common solvent, and the resulting solution is cast onto a substrate, followed by solvent evaporation.

-

-

Copolymerization: To overcome the issue of this compound leaching out from the polymer matrix over time, it can be chemically bonded to the polymer backbone. This involves first modifying the this compound molecule to introduce a polymerizable functional group (e.g., a methacrylate group) and then copolymerizing this functionalized monomer with other monomers.

Data Presentation

The following tables summarize key quantitative data related to the properties and performance of this compound and its incorporation in polymers.

Table 1: Physicochemical and UV Absorption Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(2-hydroxy-5-methylphenyl)benzotriazole | |

| CAS Number | 2440-22-4 | |

| Molecular Weight | 225.25 g/mol | |

| Melting Point | 125.5-129.5 °C | |

| Solubility | Insoluble in water; Soluble in various organic solvents (e.g., acetone, ethyl acetate, chloroform, toluene, methyl methacrylate) | |

| UV Absorbance Maxima (in ethanol) | ~243 nm, ~298 nm, ~340 nm |

Table 2: Typical Incorporation Levels and Leaching Data for UV Stabilizers

| Incorporation Method | Polymer | This compound Concentration (% w/w) | Leaching Medium | Leaching Results (Representative) | Reference |

| Melt Blending | Polycarbonate (PC) | 0.1 - 0.5 | - | Low leaching expected due to high processing temperatures. | |

| Melt Blending | Polyethylene (LDPE) | 0.1 - 2.0 | Acetonitrile/water | Equilibrium leaching observed after 24 hours. | |

| Melt Blending | Polystyrene (PS) | 0.1 - 2.0 | Acetonitrile/water | Equilibrium leaching observed after 72 hours. | |

| Solution Casting | Polymethyl Methacrylate (PMMA) | 0.5 - 2.0 | Water | Leaching dependent on film thickness and environmental conditions. | |

| Copolymerization | Poly(ethylene terephthalate) (PET) | 1.0 - 5.0 | - | Significantly reduced or no leaching observed. |

Experimental Protocols

Protocol 1: Incorporation of this compound into Polycarbonate (PC) by Melt Blending

Objective: To physically incorporate this compound into a polycarbonate matrix using a twin-screw extruder.

Materials:

-

Polycarbonate (PC) pellets

-

This compound powder (0.1 - 0.5% by weight of PC)

-

Twin-screw extruder with a temperature-controlled barrel

-

Pelletizer

Procedure:

-

Pre-drying: Dry the PC pellets in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.

-

Premixing: In a sealed container, thoroughly mix the dried PC pellets with the desired amount of this compound powder until a homogeneous mixture is obtained.

-

Extrusion:

-

Set the temperature profile of the extruder barrel. For polycarbonate, a typical profile would be from 240°C at the feeding zone to 280°C at the die.

-

Feed the premixed PC and this compound into the extruder hopper at a constant rate.

-

Set the screw speed to ensure proper mixing and melting (e.g., 100-200 rpm).

-

-

Pelletizing: Cool the extruded polymer strand in a water bath and feed it into a pelletizer to obtain this compound-containing PC pellets.

-

Post-drying: Dry the resulting pellets in a vacuum oven at 80°C for 4 hours before further processing (e.g., injection molding, film casting).

Protocol 2: Preparation of this compound-Containing Polymethyl Methacrylate (PMMA) Films by Solution Casting

Objective: To prepare PMMA films with physically dispersed this compound.

Materials:

-

Polymethyl methacrylate (PMMA) powder or pellets

-

This compound

-

Toluene or chloroform (solvent)

-

Glass petri dish or other flat casting surface

-

Magnetic stirrer and hotplate

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a 10% (w/v) solution of PMMA in the chosen solvent by dissolving the PMMA with stirring. Gentle heating (e.g., 40-50°C) can aid dissolution.

-

Once the PMMA is fully dissolved, add the desired amount of this compound (e.g., 1% w/w relative to PMMA) to the solution and stir until it is completely dissolved.

-

-

Casting:

-

Place the glass petri dish on a level surface.

-

Pour the polymer solution into the petri dish, ensuring the entire surface is covered to achieve a uniform thickness.

-

-

Solvent Evaporation:

-

Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation at room temperature in a fume hood. This prevents the formation of bubbles and ensures a smooth film surface.

-

Allow the solvent to evaporate completely (typically 24-48 hours).

-

-

Film Detachment and Drying:

-

Once the film is dry, carefully detach it from the glass surface.

-

Dry the film in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

-

Protocol 3: Synthesis of a Polymerizable this compound Monomer (A Methacrylate Derivative)

Objective: To functionalize this compound with a methacrylate group to enable its copolymerization. This protocol is based on the synthesis of similar polymerizable UV absorbers.

Materials:

-

2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole (this compound)

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and triethylamine in anhydrous DCM.

-

Addition of Methacryloyl Chloride: Cool the solution in an ice bath. Add methacryloyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

-

Work-up:

-

Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield the pure 2-(2-hydroxy-5-(methacryloyloxy)methylphenyl)-2H-benzotriazole monomer.

Protocol 4: Copolymerization of Functionalized this compound with Methyl Methacrylate (MMA) via Atom Transfer Radical Polymerization (ATRP)

Objective: To chemically incorporate the synthesized polymerizable this compound monomer into a PMMA chain.

Materials:

-

2-(2-hydroxy-5-(methacryloyloxy)methylphenyl)-2H-benzotriazole monomer (from Protocol 3)

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (solvent)

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and oil bath

Procedure:

-

Reaction Setup: To a Schlenk flask, add the functionalized this compound monomer, MMA, EBiB, and anisole.

-

Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Catalyst and Ligand Addition: Under a positive pressure of argon, add the PMDETA ligand and then the CuBr catalyst to the reaction mixture.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90°C) and stir for the specified time (e.g., 4-24 hours).

-

Termination and Purification:

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

-

Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

-

Pass the solution through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

-

Filter and collect the polymer. Redissolve the polymer in a small amount of THF and re-precipitate in methanol to further purify.

-

Dry the final copolymer under vacuum at 60°C overnight.

-

Characterization and Performance Evaluation

Protocol 5: UV-Vis Spectroscopic Analysis

Objective: To confirm the incorporation of this compound and evaluate the UV-absorbing properties of the polymer.

Procedure:

-

For Films: Mount the polymer film in the sample holder of a UV-Vis spectrophotometer.

-

For Solutions: Dissolve a known weight of the this compound-containing polymer in a suitable solvent (e.g., chloroform or THF) to a known concentration.

-

Analysis: Scan the absorbance of the sample over the UV-Vis range (e.g., 200-800 nm). The presence of absorbance peaks characteristic of this compound (around 300-350 nm) confirms its incorporation. The intensity of the absorbance can be used for quantitative analysis using a calibration curve.

Protocol 6: Photostability Testing

Objective: To assess the ability of the this compound-containing polymer to resist photodegradation.

Procedure:

-

Sample Preparation: Prepare thin films of both the stabilized and unstabilized (control) polymers.

-

Initial Measurement: Measure the initial UV-Vis absorbance spectrum of each film.

-

UV Irradiation: Expose the films to a controlled source of UV radiation (e.g., a xenon arc lamp in a weathering chamber) for a specified duration.

-

Final Measurement: After irradiation, measure the UV-Vis absorbance spectrum again.

-

Evaluation: Compare the change in absorbance before and after irradiation. A smaller decrease in absorbance for the this compound-containing polymer indicates better photostability. Other properties such as color change (yellowing index) and mechanical properties can also be evaluated.

Protocol 7: Leaching Test